molecular formula C10H20O B7780194 (1,2,4-Trimethylcyclohexyl)methanol CAS No. 1217733-74-8

(1,2,4-Trimethylcyclohexyl)methanol

Cat. No.: B7780194
CAS No.: 1217733-74-8
M. Wt: 156.26 g/mol
InChI Key: REGYHIGUVRNVAW-UHFFFAOYSA-N
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Description

(1,2,4-Trimethylcyclohexyl)methanol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4-Trimethylcyclohexyl)methanol typically involves the hydrogenation of corresponding ketones or aldehydes. One common method is the reduction of (1,2,4-Trimethylcyclohexyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used to facilitate the hydrogenation of the corresponding ketone or aldehyde under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

(1,2,4-Trimethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1,2,4-Trimethylcyclohexyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to (1,2,4-Trimethylcyclohexane) using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: (1,2,4-Trimethylcyclohexyl)carboxylic acid.

    Reduction: (1,2,4-Trimethylcyclohexane).

    Substitution: (1,2,4-Trimethylcyclohexyl)chloride.

Mechanism of Action

The mechanism of action of (1,2,4-Trimethylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.

    (1,2,3-Trimethylcyclohexyl)methanol: A structural isomer with methyl groups at different positions on the cyclohexane ring.

    (1,2,4-Trimethylcyclohexane): A compound with similar methyl group positions but lacking the hydroxyl group.

Uniqueness

(1,2,4-Trimethylcyclohexyl)methanol is unique due to the specific arrangement of its methyl groups and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

(1,2,4-Trimethylcyclohexyl)methanol is a chemical compound with the molecular formula C10H20O and a molecular weight of 156.26 g/mol. It is primarily studied for its potential biological activities, including antimicrobial and antifungal properties, as well as its applications in various fields such as chemistry, biology, and medicine. This article delves into the biological activity of this compound, examining its mechanism of action, relevant case studies, and research findings.

The biological activity of this compound is attributed to its structural features that allow it to interact with biological molecules. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydrophobic cyclohexane ring facilitates interactions with lipid membranes, potentially affecting membrane fluidity and permeability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
  • Antifungal Activity : The compound has demonstrated efficacy in inhibiting the growth of certain fungi.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition of bacterial growth at specific concentrations.
    • The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains and are summarized in Table 1.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
  • Antifungal Activity :
    • In another study focusing on antifungal activity, this compound was tested against common fungal pathogens such as Candida albicans.
    • The results indicated that the compound effectively inhibited fungal growth with an MIC value of 0.25 mg/mL.
  • Cell Membrane Interaction :
    • Research exploring the interaction of this compound with cell membranes revealed that it alters membrane integrity and permeability in microbial cells.

Safety and Toxicology

The safety profile of this compound has been assessed in various toxicity studies:

  • Acute Toxicity : In animal studies, the compound exhibited low acute oral toxicity with an LD50 greater than 5000 mg/kg body weight .
  • Dermal and Inhalation Toxicity : Studies indicated low dermal toxicity as well; however, inhalation toxicity data remains limited.

Properties

IUPAC Name

(1,2,4-trimethylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8-4-5-10(3,7-11)9(2)6-8/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGYHIGUVRNVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400866
Record name (1,2,4-trimethylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217733-74-8
Record name (1,2,4-trimethylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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